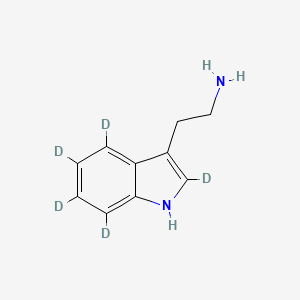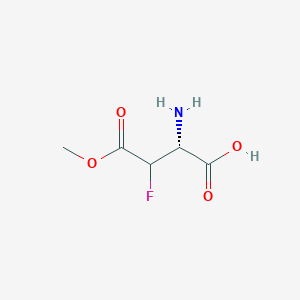
1S,2R-Epoxy-cannabidiol-2',6'-diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1S,2R-Epoxy-cannabidiol-2’,6’-diacetate is a synthetic derivative of cannabidiol, a prominent phytocannabinoid found in the Cannabis plant. This compound is characterized by the presence of an epoxide group and two acetate groups, which modify its chemical properties and potential applications. It is primarily used in research settings to explore its biochemical and pharmacological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1S,2R-Epoxy-cannabidiol-2’,6’-diacetate typically involves the epoxidation of cannabidiol followed by acetylation. The epoxidation can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to form the epoxide intermediate. Subsequently, the intermediate is acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield the final product.
Industrial Production Methods: While specific industrial production methods for 1S,2R-Epoxy-cannabidiol-2’,6’-diacetate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring purity, and implementing efficient purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1S,2R-Epoxy-cannabidiol-2’,6’-diacetate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxidized derivatives.
Reduction: The epoxide can be reduced to form the corresponding diol.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or osmium tetroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of diols or other oxidized products.
Reduction: Formation of diols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
1S,2R-Epoxy-cannabidiol-2’,6’-diacetate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and reactions of cannabinoids.
Biology: Investigated for its effects on cellular processes and potential therapeutic benefits.
Medicine: Explored for its potential in treating various medical conditions, including inflammation and neurological disorders.
Industry: Utilized in the development of cannabinoid-based products and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1S,2R-Epoxy-cannabidiol-2’,6’-diacetate involves its interaction with the endocannabinoid system, particularly the cannabinoid receptors (CB1 and CB2). The compound may also modulate other molecular targets and pathways, such as the transient receptor potential (TRP) channels and the peroxisome proliferator-activated receptors (PPARs). These interactions contribute to its pharmacological effects, including anti-inflammatory and neuroprotective properties.
Comparaison Avec Des Composés Similaires
1R,2S-Epoxy-cannabidiol: Another epoxide derivative of cannabidiol with different stereochemistry.
Cannabidiol (CBD): The parent compound, widely studied for its therapeutic potential.
Cannabielsoin (CBE): A metabolite of cannabidiol with distinct biological activities.
Uniqueness: 1S,2R-Epoxy-cannabidiol-2’,6’-diacetate is unique due to its specific stereochemistry and the presence of acetate groups, which influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
54490-19-6 |
|---|---|
Formule moléculaire |
C25H34O5 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
[3-acetyloxy-2-[(1S,2S,3S,6R)-6-methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]-5-pentylphenyl] acetate |
InChI |
InChI=1S/C25H34O5/c1-7-8-9-10-18-13-20(28-16(4)26)23(21(14-18)29-17(5)27)22-19(15(2)3)11-12-25(6)24(22)30-25/h13-14,19,22,24H,2,7-12H2,1,3-6H3/t19-,22+,24+,25-/m1/s1 |
Clé InChI |
YLDWHILBSVOERF-CKZJNZIISA-N |
SMILES isomérique |
CCCCCC1=CC(=C(C(=C1)OC(=O)C)[C@@H]2[C@H](CC[C@@]3([C@H]2O3)C)C(=C)C)OC(=O)C |
SMILES canonique |
CCCCCC1=CC(=C(C(=C1)OC(=O)C)C2C(CCC3(C2O3)C)C(=C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt)](/img/structure/B13416459.png)

![(E)-N-(6-aminohexyl)-3-[1-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide](/img/structure/B13416468.png)



